molecular formula C4H6O B8639501 Butynol CAS No. 11069-20-8

Butynol

Cat. No. B8639501
CAS RN: 11069-20-8
M. Wt: 70.09 g/mol
InChI Key: DBAMUTGXJAWDEA-UHFFFAOYSA-N
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Patent
US06632921B1

Procedure details

To a solution of butyn-1-ol (0.76 g, 0.11 mol) and methyl 4-iodophenylacetate (1.5 g, 0.0054 mol) in acetonitrile (10 mL) at 0° C., triethylamine (1.5 mL, 0.01 mol) was added, followed by the addition of bistriphenylphosphine palladium chloride (0.25 g, 0.36 mmol) and CuI (0.025 g). The reaction mixture was stirred at 0° C. under an argon atmosphere for 30 minutes and at room temperature for 3 hours. The dark colored reaction mixture was concentrated under reduced pressure, and the residue was partitioned between 5% citric acid (50 mL) and EtOAc (50 mL). The organic phase was washed with 5% citric acid (3×15 mL), water, dried (Na2SO4), filtered, and concentrated. The resulting material was purified by silica gel flash column chromatography eluting with 35% EtOAc in hexane to afford methyl 4-(4-hydroxy-1-butynyl)phenylacetate (1 g, 85%) as a dark colored liquid. FAB-MS m/z=219 (M+H), HRMS calcd. for C13H15O3 (M+H), 219.1021, found 219.1008. Calcd for C13H14O3: C, 71.54, H 6.46; found: C, 71.04, H, 6.41.
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
bistriphenylphosphine palladium chloride
Quantity
0.25 g
Type
reactant
Reaction Step Two
Name
Quantity
0.025 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])#[C:2][CH2:3][CH3:4].I[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16][CH3:17])=[O:15])=[CH:9][CH:8]=1.C(N(CC)CC)C>C(#N)C.[Cu]I>[OH:5][CH2:1][CH2:2][C:3]#[C:4][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16][CH3:17])=[O:15])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
C(#CCC)O
Name
Quantity
1.5 g
Type
reactant
Smiles
IC1=CC=C(C=C1)CC(=O)OC
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
bistriphenylphosphine palladium chloride
Quantity
0.25 g
Type
reactant
Smiles
Name
Quantity
0.025 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. under an argon atmosphere for 30 minutes and at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The dark colored reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 5% citric acid (50 mL) and EtOAc (50 mL)
WASH
Type
WASH
Details
The organic phase was washed with 5% citric acid (3×15 mL), water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting material was purified by silica gel flash column chromatography
WASH
Type
WASH
Details
eluting with 35% EtOAc in hexane

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCC#CC1=CC=C(C=C1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.